molecular formula C13H10F2O2 B6373780 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol CAS No. 1261961-46-9

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol

Cat. No.: B6373780
CAS No.: 1261961-46-9
M. Wt: 236.21 g/mol
InChI Key: OUYIIIOPHPHYGZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the methoxy group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Reduced forms of the compound, such as demethylated or hydrogenated derivatives.

    Substitution: Various substituted phenols, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors These interactions can modulate biological processes, leading to various pharmacological effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(2-fluoro-3-methoxyphenyl)phenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. These differences can be leveraged to develop new materials, drugs, or chemical processes with tailored properties.

Properties

IUPAC Name

2-fluoro-4-(2-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-12-4-2-3-9(13(12)15)8-5-6-11(16)10(14)7-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYIIIOPHPHYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684278
Record name 2',3-Difluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-46-9
Record name 2',3-Difluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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